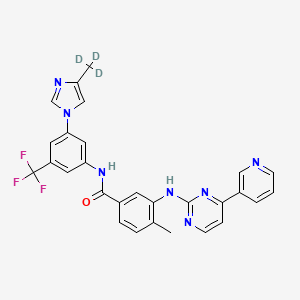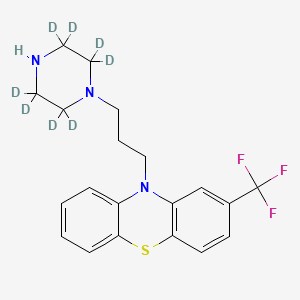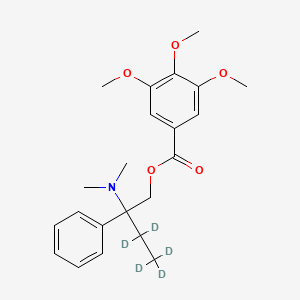
Trimebutine-d5
Descripción general
Descripción
Trimebutine-d5 is a compound with the molecular formula C22H29NO5 . It is also known by other names such as Transacalm-d5 and Cerekinon-d5 . It has a molecular weight of 392.5 g/mol .
Molecular Structure Analysis
The molecular structure of Trimebutine-d5 includes a [3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate . The compound has a complex structure with multiple functional groups, including a phenylbutyl group, a dimethylamino group, and a trimethoxybenzoate group .Physical And Chemical Properties Analysis
Trimebutine-d5 has a molecular weight of 392.5 g/mol and a molecular formula of C22H29NO5 . It has a complexity of 466 and a topological polar surface area of 57.2 Ų . The compound has no hydrogen bond donors but has six hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Modulation of Gastrointestinal Motility
- Gastrointestinal Disorders Treatment : Trimebutine is known for treating hypermotility and hypomotility disorders of the gastrointestinal (GI) tract, like irritable bowel syndrome. Its dual effects on colonic motility involve inhibition of L-type Ca2+ channels and modulation of BKca currents (Lee & Kim, 2011).
- Influence on Gastrointestinal Peptides : Trimebutine impacts the release of various gastrointestinal peptides, such as motilin, and modulates others like vasoactive intestinal peptide and gastrin. This effect accelerates gastric emptying and modulates colon contractile activity (Delvaux & Wingate, 1997).
Potential in Cancer Treatment
- Anti-tumor Agent for Glioma : Trimebutine demonstrated significant inhibitory effects on glioma cell viability and migration. It promoted apoptosis in glioma cells, downregulated Bcl-2, and upregulated Bax, suggesting its potential as a therapeutic agent in glioma/glioblastoma management (Fan et al., 2018).
Modulation of Opiate Receptors
- Opiate Receptor Interaction : Trimebutine's actions are mediated through its agonist effect on peripheral μ, k, and δ opiate receptors, potentially offering novel therapeutic approaches to treat motility disorders (Collins & Daniel, 1991).
Clinical Efficacy in Gastrointestinal Disorders
- Functional Dyspepsia Treatment : Clinical studies revealed trimebutine's effectiveness in managing acute and chronic abdominal pain in functional bowel disorders, particularly in irritable bowel syndrome (Kardasheva et al., 2018).
Other Notable Studies
- Neuronal Activation Modulation : Trimebutine has been observed to impact spinal neuronal activation in models of noxious somato-visceral stimulus and acute colonic inflammation, supporting its use in abdominal pain therapy in irritable bowel syndrome (Sinniger et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-WRMAMSRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676179 | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimebutine-d5 | |
CAS RN |
1189928-38-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




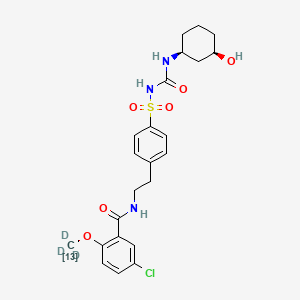
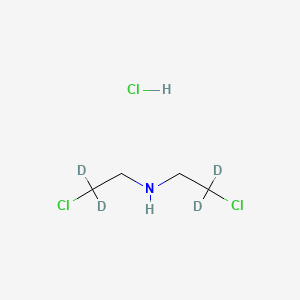
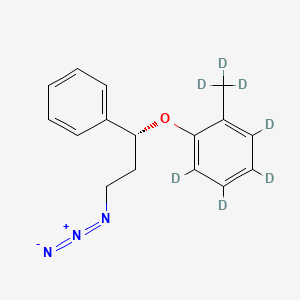
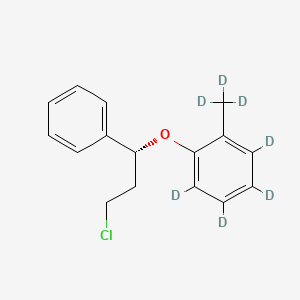
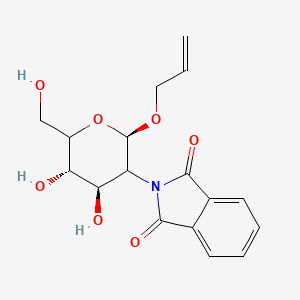
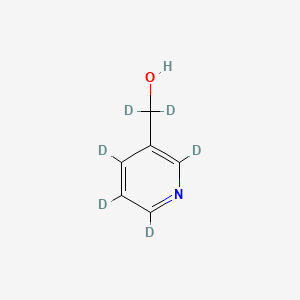
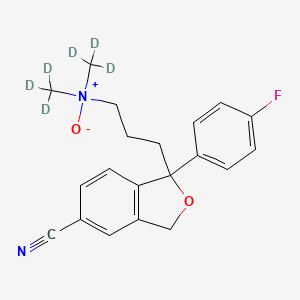
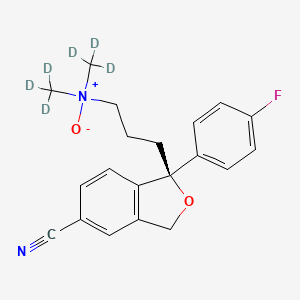
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
